2-amino-3-(trimethylsilyl)propanoic acid hydrochloride
Description
2-amino-3-(trimethylsilyl)propanoic acid hydrochloride is a chemical compound that features a trimethylsilyl group attached to a propanoic acid backbone
Properties
CAS No. |
18140-16-4 |
|---|---|
Molecular Formula |
C6H16ClNO2Si |
Molecular Weight |
197.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(trimethylsilyl)propanoic acid hydrochloride typically involves the introduction of the trimethylsilyl group to the propanoic acid backbone. One common method involves the reaction of 2-amino-3-bromopropanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(trimethylsilyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Oxo derivatives of the amino group.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-3-(trimethylsilyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-3-(trimethylsilyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical and chemical processes. The amino and carboxylic acid groups can interact with enzymes and receptors, influencing biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(trimethylsilyl)propanoic acid
- 2-amino-3-(trimethylsilyl)butanoic acid
- 2-amino-3-(trimethylsilyl)pentanoic acid
Uniqueness
2-amino-3-(trimethylsilyl)propanoic acid hydrochloride is unique due to its specific structural features, including the trimethylsilyl group and the propanoic acid backbone. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
